molecular formula C15H14ClN3O2S B8714325 6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-47-3

6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B8714325
CAS No.: 89725-47-3
M. Wt: 335.8 g/mol
InChI Key: BXUMIZXGSMWGKY-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the reaction of 5-chloro-1H-benzimidazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzimidazole derivatives

    Substitution: Amino or thio-substituted benzimidazole derivatives

Scientific Research Applications

6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-benzimidazole
  • 4-Methylbenzyl chloride
  • Benzimidazole-6-sulfonamide

Uniqueness

6-Chloro-2-(4-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide is unique due to the presence of both the chloro and sulfonamide functional groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

89725-47-3

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

6-chloro-2-[(4-methylphenyl)methyl]-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C15H14ClN3O2S/c1-9-2-4-10(5-3-9)6-15-18-12-7-11(16)14(22(17,20)21)8-13(12)19-15/h2-5,7-8H,6H2,1H3,(H,18,19)(H2,17,20,21)

InChI Key

BXUMIZXGSMWGKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 150 ml of 6 N hydrochloric acid was added 17.7 g of 2-amino-4-chloro-5-sulfamylaniline followed by the addition of 15.7 g of 4-methylbenzyl cyanide; the mixture was then refluxed for 9 hours. The precipitate was collected by filtration and added to 300 ml of concentration ammonium hydroxide. After stirring for ten minutes at ambient temperature, the solid was collected and then added to 300 ml of water and stirred at 40° C. for ten minutes. The crude product was collected and dissolved in 1 liter of methanol which was brought to a boil; after stirring for five minutes, charcoal was added, and stirring continued for ten more minutes. The mixture was then filtered through two sheets of filter paper and then through Celite. Concentration in vacuo provided a solid which upon recrystallization from acetonitrile provided 3.0 g of pink crystals, m.p. 214°-217°.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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